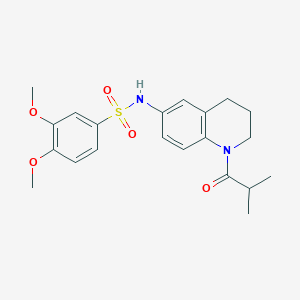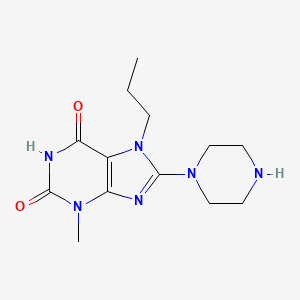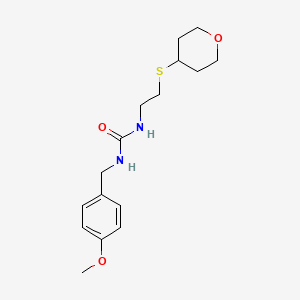
(4-(4-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(4-fluorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a fluorophenyl group, which can enhance the bioactivity of the compound .
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including the formation of the piperazine ring and the introduction of the fluorophenyl group . The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The mean plane of the ethanone group is twisted from the mean planes of the two benzene rings . In the crystal, C-H⋯O and C-H⋯F interactions link the molecules, forming a three-dimensional structure .科学的研究の応用
Synthesis and Characterization
The synthesis and structural exploration of related heterocyclic compounds, including various piperazine and pyrazole derivatives, have been extensively studied. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles provide insights into their potential applications in developing new therapeutic agents (S. Benaka Prasad et al., 2018). Similarly, novel pyrazole carboxamide derivatives containing a piperazine moiety have been synthesized, and their structures were confirmed by X-ray crystal analysis, indicating their potential as antibacterial and antifungal agents (Hong-Shui Lv et al., 2013).
Antimicrobial Activity
Novel N-arylpiperazines containing an ethane-1,2-diyl connecting chain have shown promising in vitro antimycobacterial activity against various Mycobacterium species, indicating their potential as new antimycobacterials (T. Goněc et al., 2017). In addition, novel pyrazole and isoxazole derivatives have been characterized for their antibacterial and antifungal activities, showcasing the broad spectrum of microbial targets that these compounds can address (P. Sanjeeva et al., 2022).
Anticancer Activity
The synthesis and antileukemic activity of novel 4‐(3‐(piperidin‐4‐yl)propyl)piperidine derivatives have been explored, with some compounds showing potent antiproliferative activity against human leukemia cells, indicating their potential as anticancer agents (K. Vinaya et al., 2011). Furthermore, the synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and their anticancer activity have been studied, with some derivatives showing high growth inhibitory effects on certain cancer cells (Nazan Inceler et al., 2013).
Enzyme Inhibition
Piperazine-azole-fluoroquinolone hybrids have been synthesized and assessed for their biological activity, including DNA gyrase and Topoisomerase IV inhibition, showcasing their potential as antimicrobial agents through enzyme inhibition pathways (Arif Mermer et al., 2019).
将来の方向性
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O2/c1-3-9-25-15-18(19(22-25)27-14-4-2)20(26)24-12-10-23(11-13-24)17-7-5-16(21)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJZQUNLDLLCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)



![2-(2-furyl)-7-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2840704.png)


![N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2840710.png)
![N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2840711.png)
![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2840712.png)


